molecular formula C10H18NO3S2 B013817 (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate CAS No. 81213-52-7

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate

Cat. No. B013817
CAS RN: 81213-52-7
M. Wt: 264.4 g/mol
InChI Key: BLSCGBLQCTWVPO-UHFFFAOYSA-N
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Description

“(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate”, also known as MTSL, is an aminooxyl that is pyrroline substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 . It is a highly reactive thiol-specific spin label . It has a role as a spin label and is a member of aminoxyls, a thiosulfonate ester, and a pyrroline .


Molecular Structure Analysis

The molecular structure of MTSL is characterized by a pyrroline ring substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 . The crystal structure of the title compound represents the first example of a 2,2,5,5-tetramethyl-1-oxyl-Delta (3)-pyrroline derivative with a side chain at the double bond which is linked to it through an sp (3)-hybridized C atom .


Chemical Reactions Analysis

MTSL is a highly reactive labelled thiol-specific spin-label . It is a specific conformational probe of thiol site structure due to its minimal rotational freedom and also distance from the covalent disulfide linkage to the macromolecule under study .


Physical And Chemical Properties Analysis

MTSL is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at -20°C and protected from light . Its molecular weight is 264.38 g/mol .

Scientific Research Applications

Structural Biology: Protein Conformational Studies

MTSL is widely used in electron paramagnetic resonance (EPR) spectroscopy for site-directed spin labeling of proteins. This technique allows researchers to study the conformational changes and dynamics of proteins at the atomic level . By attaching MTSL to specific cysteine residues in a protein, scientists can investigate protein folding, interactions, and alignments within different environments.

Biochemistry: Membrane Protein Analysis

The compound is instrumental in examining the structure and function of membrane proteins. MTSL’s ability to form a flexible disulfide bond with cysteine residues makes it a valuable tool for exploring the structural and conformational dynamics of these proteins, which play critical roles in cellular processes .

Pharmacology: Drug Target Interaction

Researchers utilize MTSL to label proteins and study their interactions with potential drug compounds. This application is crucial for drug discovery and development , as it helps in understanding how drugs bind to their targets and exert their effects .

Biophysics: Protein Aggregation Studies

MTSL aids in the investigation of protein aggregation, which is a key factor in diseases such as Alzheimer’s and Parkinson’s. The spin label properties of MTSL enable scientists to monitor the aggregation process and identify the structural characteristics of protein aggregates .

Environmental Biosystems: Biomaterial Surface Modification

In the field of environmental biosystems, MTSL is used to modify the surface of biomaterials to improve their biocompatibility. This application is significant for developing biomedical materials that can better interact with biological systems .

Safety and Hazards

MTSL is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .

properties

InChI

InChI=1S/C10H18NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSCGBLQCTWVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230944
Record name 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate

CAS RN

81213-52-7
Record name (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81213-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081213527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Reactant of Route 2
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Reactant of Route 3
Reactant of Route 3
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Reactant of Route 4
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Reactant of Route 5
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Reactant of Route 6
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate

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